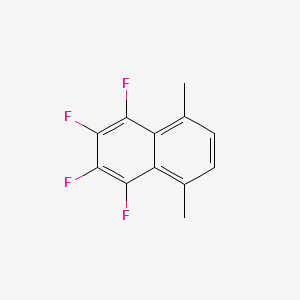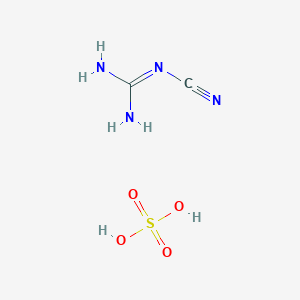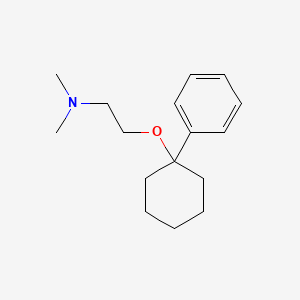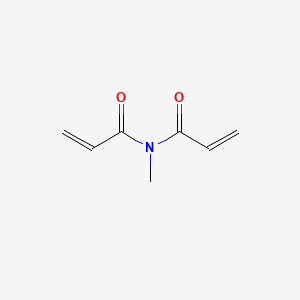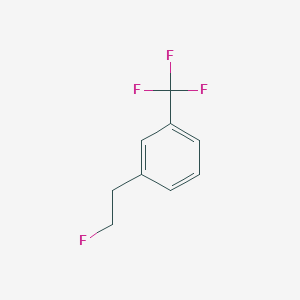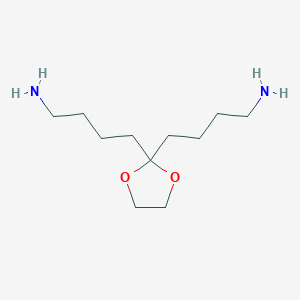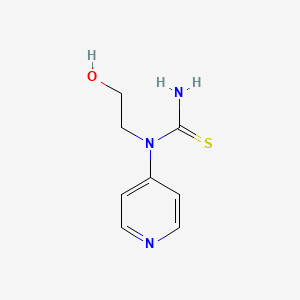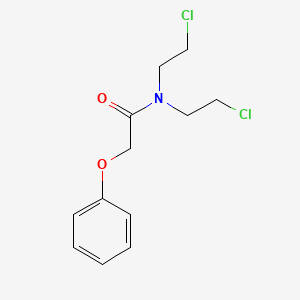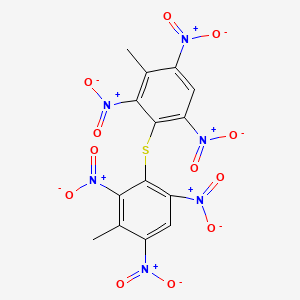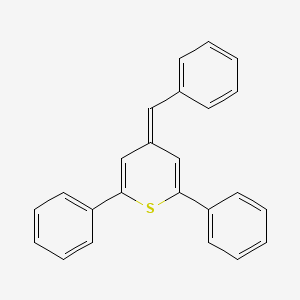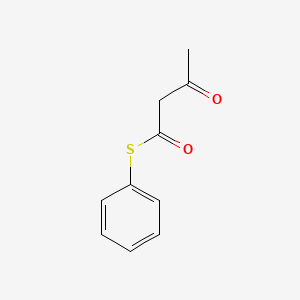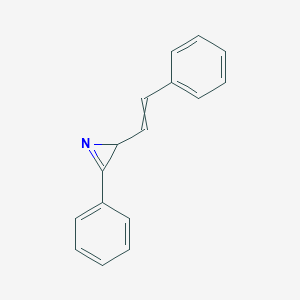
3-Phenyl-2-(2-phenylethenyl)-2H-azirene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenyl-2-(2-phenylethenyl)-2H-azirene is an organic compound characterized by its azirene ring structure, which is a three-membered nitrogen-containing ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-2-(2-phenylethenyl)-2H-azirene typically involves the reaction of (E)-3-phenyl-2-propenal with 1,2-ethanedithiol in the presence of boron trifluoride etherate. The reaction is carried out in chloroform at room temperature, resulting in the formation of 2-(2-phenylethenyl)-1,3-dithiolane . This intermediate is then subjected to further reactions to form the desired azirene compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the availability of high-purity reagents.
Analyse Des Réactions Chimiques
Types of Reactions
3-Phenyl-2-(2-phenylethenyl)-2H-azirene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxiranes or other oxidized derivatives.
Reduction: Reduction reactions can convert the azirene ring into more stable amine derivatives.
Substitution: The azirene ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
Applications De Recherche Scientifique
3-Phenyl-2-(2-phenylethenyl)-2H-azirene has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 3-Phenyl-2-(2-phenylethenyl)-2H-azirene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The azirene ring can undergo ring-opening reactions, forming reactive intermediates that interact with these targets. The pathways involved include various biochemical and chemical processes that are influenced by the compound’s structure and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
3-Phenyl-2-(2-phenylethenyl)-2H-azirene is unique due to its azirene ring structure, which imparts distinct chemical properties compared to other similar compounds. Its ability to undergo a variety of chemical reactions and form stable derivatives makes it a valuable compound in scientific research.
Propriétés
Numéro CAS |
52179-48-3 |
|---|---|
Formule moléculaire |
C16H13N |
Poids moléculaire |
219.28 g/mol |
Nom IUPAC |
3-phenyl-2-(2-phenylethenyl)-2H-azirine |
InChI |
InChI=1S/C16H13N/c1-3-7-13(8-4-1)11-12-15-16(17-15)14-9-5-2-6-10-14/h1-12,15H |
Clé InChI |
KXSDRWXRKCSBGB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=CC2C(=N2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


